BAM (8-22) acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BAM (8-22) acetate is a proteolytically cleaved product of proenkephalin A. It is known for its ability to activate Mas-related G-protein-coupled receptors (Mrgprs), specifically MrgprC11 and hMrgprX1. This compound induces scratching behavior in mice in an Mrgpr-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

BAM (8-22) acetate is synthesized through the proteolytic cleavage of proenkephalin A. The specific reaction conditions for this process are not widely detailed in the literature, but it generally involves enzymatic cleavage under controlled conditions to ensure the correct peptide sequence is obtained .

Industrial Production Methods

Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

BAM (8-22) acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

The synthesis of this compound involves the use of specific proteolytic enzymes for the cleavage of proenkephalin A. The conditions for these reactions include controlled pH, temperature, and enzyme concentration to ensure the correct peptide sequence is obtained .

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, which consists of the amino acid sequence Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-Lys-Arg-Tyr-Gly .

Scientific Research Applications

BAM (8-22) is an endogenous peptide fragment and a potent agonist for the Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1). It was first isolated from bovine adrenal medulla . This peptide does not contain the met-enkephalin motif, and therefore shows no affinity for opioid receptors .

Agonist for MRGPRX1

BAM (8-22) is a potent agonist for MRGPRX1, with EC50 values ranging from 8 to 150 nM . It induces a calcium influx in HEK cells stably transfected with human MRGPRX1 or murine MrgprC11 .

Pruritus Research

BAM (8-22) has been shown to augment scratching behavior in a cholestatic pruritus mice model . Studies indicate that BAM8-22 evokes itch, nociceptive sensations, and cutaneous dysesthesias in human subjects through a histamine-independent mechanism . Injections of BAM8-22 in mice produced stronger scratching responses compared to Mrgpr-deficient mice, suggesting its role in mediating itch .

Research indicates that cholestatic pruritus could be related to enhanced action of BAM8-22 in the skin and its receptor MRGPRX1 in sensory neurons . An obstructive cholestasis model in mice showed increased spontaneous scratching behavior, with the mRNA level of proenkephalin (a precursor polypeptide of BAM8-22) significantly increased in the skin . The mRNA level of Mrgprx1 was also significantly increased in the dorsal root ganglia (DRG) of these mice .

Pain Research

BAM (8-22) attenuates bone cancer pain in mice .

Sensory Research

BAM8–22 evokes itch, nociceptive sensations, and cutaneous dysesthesias in human subjects . The magnitude and duration of itch and pricking/stinging sensations increased with the concentration of BAM8–22 .

Other Potential Applications

- Antimicrobial properties Extracts from related plants have demonstrated antibacterial and antifungal activities .

- Cancer research Extracts from related plants have been used in the treatment of cancer .

Technical Data

BAM (8-22) has the following elemental composition :

- 91 Hydrogens

- 127 Nitrogens

- 25 Oxygens

- 23 Sulfurs

Mechanism of Action

BAM (8-22) acetate exerts its effects by activating Mas-related G-protein-coupled receptors (Mrgprs), specifically MrgprC11 and hMrgprX1. Upon activation, these receptors initiate a signaling cascade that leads to the release of intracellular calcium and subsequent cellular responses. This mechanism is responsible for the compound’s ability to induce scratching behavior in mice .

Comparison with Similar Compounds

Similar Compounds

MRGPRX1 agonist 1: A highly potent agonist of MRGPRX1 with an EC50 of 50 nM.

MRGPRX4 modulator-2: A highly potent antagonist of MRGPRX4 with applications in research on autoimmune diseases.

Uniqueness

BAM (8-22) acetate is unique in its specific activation of MrgprC11 and hMrgprX1 without displaying affinity for opioid receptors. This specificity makes it a valuable tool for studying the role of these receptors in pain and itch sensation .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which BAM (8-22) acetate induces itch in murine models?

this compound activates Mas-related G protein-coupled receptors (Mrgprs), specifically MrgprC11 in mice and hMrgprX1 in humans, which are expressed in sensory neurons. This activation triggers intracellular calcium signaling via Gαq/11 pathways, leading to neuronal excitation and itch-associated scratching behavior. Methodologically, calcium imaging (e.g., Fluo-4 AM) in transfected HEK293 cells or dorsal root ganglion (DRG) neurons is used to validate receptor activation .

Q. How should this compound be dosed in in vivo studies to ensure receptor-specific effects?

In rodent models, intrathecal (i.t.) or intravesical administration of 0.01–0.3 μg/kg this compound induces dose-dependent changes in bladder voiding parameters (e.g., intercontraction interval, ICI) without systemic cardiovascular effects. Dose optimization requires pre-testing with lower concentrations (e.g., 300–3000 nM) to avoid off-target interactions, particularly with TRPA1/TRPV1 channels .

Q. What experimental models are optimal for studying this compound's role in neurogenic inflammation?

Key models include:

- In vitro : Calcium flux assays in HEK293 cells transfected with MrgprC11/X1 .

- In vivo : Urethane-anesthetized rats for bladder reflex studies or murine models of cholestatic itch .

- Ex vivo : Electrophysiological recordings of DRG neurons to assess neuronal excitability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's calcium signaling data across studies?

Discrepancies arise from differences in receptor expression systems (e.g., endogenous vs. transfected receptors) and co-activation of TRP channels. To address this:

- Use TRPA1/TRPV1 knockout models or pharmacological inhibitors (e.g., HC-030031 for TRPA1) to isolate Mrgpr-dependent effects .

- Perform comparative analyses of calcium dynamics in primary sensory neurons versus heterologous systems .

Q. What are the implications of this compound's lack of opioid receptor affinity in pain modulation studies?

Unlike BAM22, BAM (8-22) lacks the N-terminal YGGFM motif required for opioid receptor binding. This allows researchers to study Mrgpr-specific pathways without confounding opioid effects. For example:

- Use naloxone (opioid antagonist) to confirm Mrgpr-mediated analgesia in bone cancer pain models .

- Compare behavioral responses (e.g., scratching, mechanical allodynia) in wild-type vs. Mrgpr-knockout mice .

Q. How does this compound interact with other pruritogens (e.g., chloroquine) in comorbid itch-pain pathways?

BAM (8-22) and chloroquine (a MrgprA3 agonist) exhibit synergistic effects in visceral hypersensitivity models. To dissect mechanisms:

- Apply combinatorial agonists in TRPA1/TRPV1-deficient mice to identify receptor crosstalk .

- Use RNAscope hybridization to map co-expression of Mrgprs and TRP channels in sensory ganglia .

Q. What methodological safeguards are needed when extrapolating this compound data from rodents to humans?

Human MRGPRX1 has distinct ligand-binding properties compared to murine MrgprC11. Mitigation strategies include:

- Validating human receptor activation via calcium imaging in transfected cells .

- Testing BAM (8-22) in human DRG cultures, noting its 1000-fold lower potency compared to chloroquine in some studies .

Q. Methodological Best Practices

- Data Validation : Include positive controls (e.g., histamine for itch studies) and negative controls (vehicle-only administration) .

- Statistical Reporting : Use Dunnett’s post-hoc test for dose-response comparisons and explicitly state effect sizes .

- Ethical Replication : Adhere to ARRIVE guidelines for in vivo studies, including blinding and randomization .

Properties

Molecular Formula |

C93H131N25O25S |

|---|---|

Molecular Weight |

2031.3 g/mol |

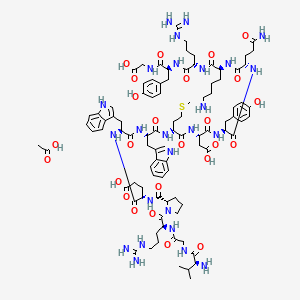

IUPAC Name |

acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C91H127N25O23S.C2H4O2/c1-48(2)76(94)88(138)103-46-72(120)105-64(19-11-36-100-91(97)98)89(139)116-37-12-20-70(116)87(137)110-62(30-32-73(121)122)81(131)113-68(42-52-45-102-58-16-7-5-14-56(52)58)85(135)114-67(41-51-44-101-57-15-6-4-13-55(51)57)84(134)109-63(33-38-140-3)82(132)115-69(43-74(123)124)86(136)112-66(40-50-23-27-54(118)28-24-50)83(133)108-61(29-31-71(93)119)80(130)106-59(17-8-9-34-92)78(128)107-60(18-10-35-99-90(95)96)79(129)111-65(77(127)104-47-75(125)126)39-49-21-25-53(117)26-22-49;1-2(3)4/h4-7,13-16,21-28,44-45,48,59-70,76,101-102,117-118H,8-12,17-20,29-43,46-47,92,94H2,1-3H3,(H2,93,119)(H,103,138)(H,104,127)(H,105,120)(H,106,130)(H,107,128)(H,108,133)(H,109,134)(H,110,137)(H,111,129)(H,112,136)(H,113,131)(H,114,135)(H,115,132)(H,121,122)(H,123,124)(H,125,126)(H4,95,96,99)(H4,97,98,100);1H3,(H,3,4)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-;/m0./s1 |

InChI Key |

JTGFJBHCHLDHPK-HTDULTFASA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N.CC(=O)O |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.